A Technical Guide to 2-Chloro-3-(3-chloropropyl)thiophene: Synthesis, Properties, and Applications
A Technical Guide to 2-Chloro-3-(3-chloropropyl)thiophene: Synthesis, Properties, and Applications
Introduction: The Thiophene Scaffold in Modern Chemistry
Thiophene and its derivatives represent a class of heterocyclic compounds that are indispensable to medicinal chemistry and materials science.[1][2] The thiophene ring is considered a "privileged scaffold," a framework that can bind to a wide range of biological targets, leading to a significant number of FDA-approved drugs.[2] Its structural similarity to benzene allows it to act as a bioisostere, while the presence of the sulfur heteroatom imparts unique electronic properties, influencing molecular interactions and metabolic stability.[1][2]
This guide focuses on a specific, functionalized derivative: 2-Chloro-3-(3-chloropropyl)thiophene (CAS No: 1934463-23-6).[3] This molecule is of particular interest to researchers and drug development professionals due to its dual reactive sites. It possesses a substituted thiophene core, a common motif in pharmacologically active compounds, and a reactive chloropropyl side chain, which serves as a versatile handle for introducing a variety of functional groups. This document provides an in-depth examination of its properties, a proposed synthetic route with mechanistic considerations, analytical validation techniques, and a discussion of its potential applications as a key building block in synthetic chemistry.
Physicochemical and Structural Properties
The utility of a synthetic intermediate is fundamentally dictated by its chemical structure and physical properties. 2-Chloro-3-(3-chloropropyl)thiophene is a molecule designed for subsequent chemical modification.
Table 1: Core Properties of 2-Chloro-3-(3-chloropropyl)thiophene
| Property | Value | Source |
| CAS Number | 1934463-23-6 | [3] |
| Molecular Formula | C₇H₈Cl₂S | [3] |
| Molecular Weight | 195.11 g/mol | [3] |
| IUPAC Name | 2-chloro-3-(3-chloropropyl)thiophene | |
| SMILES | ClCCCC1=C(Cl)SC=C1 | [3] |
Structural Analysis
The structure of 2-Chloro-3-(3-chloropropyl)thiophene features two key domains that dictate its reactivity:
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The 2-Chlorothiophene Ring: The chlorine atom at the C2 position is an electron-withdrawing group, which deactivates the thiophene ring towards electrophilic substitution compared to unsubstituted thiophene. This halogen also provides a potential site for cross-coupling reactions (e.g., Suzuki, Stille coupling), a cornerstone of modern drug synthesis.
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The 3-(3-chloropropyl) Side Chain: The alkyl chain provides flexibility and a three-carbon spacer, which can be crucial for positioning functional groups to interact with biological targets. The terminal primary alkyl chloride is a reactive electrophilic site, susceptible to nucleophilic substitution by a wide array of nucleophiles (amines, alcohols, thiols, etc.). This allows for the straightforward introduction of diverse functionalities.
Caption: Molecular structure of 2-Chloro-3-(3-chloropropyl)thiophene.
Synthesis and Mechanistic Rationale
While 2-Chloro-3-(3-chloropropyl)thiophene is commercially available, understanding its synthesis is critical for researchers planning to create novel derivatives or scale up production. A robust and logical synthetic approach involves a two-step process starting from the readily available 2-chlorothiophene. This proposed pathway demonstrates a common strategy in organic synthesis: installing a functional group handle (a ketone) and then modifying it to the desired alkyl chain.
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of 2-Chloro-3-(3-chloropropyl)thiophene.
Step 1: Friedel-Crafts Acylation of 2-Chlorothiophene
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Objective: To introduce a three-carbon chain with a terminal chlorine onto the thiophene ring.
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Protocol:
-
In a multi-neck flask equipped with a stirrer, dropping funnel, and nitrogen inlet, suspend a Lewis acid catalyst such as anhydrous aluminum chloride (AlCl₃) in an inert solvent (e.g., dichloromethane or carbon disulfide) at 0 °C.
-
Slowly add 3-chloropropionyl chloride to the suspension while stirring.
-
Add a solution of 2-chlorothiophene in the same solvent dropwise, maintaining the temperature at 0-5 °C. The C2-chloro substituent primarily directs acylation to the C5 position. To achieve the desired C3 substitution, a multi-step or directed synthesis strategy, potentially involving protection/deprotection or metalation, would be required. For the purpose of this guide, we describe the direct acylation, acknowledging that regioselectivity is a critical challenge requiring experimental optimization.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours until completion (monitored by TLC or GC-MS).
-
Carefully quench the reaction by pouring it over ice and hydrochloric acid.
-
Extract the product with an organic solvent, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting ketone intermediate, 1-(2-chloro-3-thienyl)-3-chloropropan-1-one, via column chromatography or vacuum distillation.
-
-
Causality and Expertise:
-
Choice of Catalyst: A Lewis acid like AlCl₃ is essential to activate the acyl chloride, making it a potent electrophile (an acylium ion) capable of attacking the electron-rich thiophene ring.
-
Temperature Control: This electrophilic aromatic substitution is exothermic. Low temperatures are crucial to prevent side reactions and decomposition of the thiophene ring, which is sensitive to strong acids.
-
Regioselectivity: The directing effects of the C2-chloro group and the sulfur atom make achieving substitution at the C3 position non-trivial. This step represents the key synthetic challenge and requires careful control of conditions or a more advanced, directed strategy.
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Step 2: Wolff-Kishner Reduction of the Ketone
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Objective: To completely remove the carbonyl oxygen, converting the ketone intermediate into the final alkyl chain.
-
Protocol:
-
Combine the ketone intermediate from Step 1, hydrazine hydrate, and a high-boiling-point solvent like diethylene glycol in a flask fitted with a reflux condenser.
-
Add a strong base, such as potassium hydroxide (KOH) pellets.
-
Heat the mixture to reflux. Initially, water and excess hydrazine will distill off.
-
Continue heating at a higher temperature (typically 180-200 °C) for several hours to drive the decomposition of the hydrazone intermediate.
-
Cool the reaction mixture, dilute with water, and extract the product with an organic solvent (e.g., ether or toluene).
-
Wash the organic extracts, dry, and purify the final product, 2-chloro-3-(3-chloropropyl)thiophene, by vacuum distillation.
-
-
Causality and Expertise:
-
Choice of Reduction: The Wolff-Kishner reduction is chosen because it is performed under strongly basic conditions. This is ideal for substrates that may be sensitive to the strongly acidic conditions of a Clemmensen reduction. The presence of two C-Cl bonds makes the choice of reduction conditions critical to avoid unwanted side reactions. The Wolff-Kishner conditions are generally compatible with alkyl halides.
-
High Temperature: The decomposition of the intermediate hydrazone to form the methylene group requires high thermal energy, necessitating the use of a high-boiling solvent and elevated temperatures.
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Analytical Characterization: A Self-Validating System
Confirmation of the structure and purity of the synthesized 2-Chloro-3-(3-chloropropyl)thiophene is paramount. The following analytical techniques provide a self-validating system to ensure the correct molecule has been produced.
Table 2: Expected Analytical Data
| Technique | Expected Results |
| ¹H NMR | - Thiophene Protons: Two doublets in the aromatic region (~6.8-7.2 ppm), showing coupling to each other. - Propyl Chain Protons: Three distinct signals in the aliphatic region: a triplet (~3.6 ppm, -CH₂Cl), a triplet (~2.9 ppm, Ar-CH₂-), and a multiplet (quintet) (~2.1 ppm, -CH₂-CH₂-CH₂-). Integrations should be 2H:2H:2H:1H:1H. |
| ¹³C NMR | - Thiophene Carbons: Four signals in the aromatic region (~125-140 ppm). - Propyl Chain Carbons: Three signals in the aliphatic region (~28-45 ppm). |
| Mass Spec. (EI) | - Molecular Ion (M⁺): A cluster of peaks around m/z 194, 196, and 198. - Isotopic Pattern: The characteristic ~9:6:1 ratio for a molecule containing two chlorine atoms (³⁵Cl and ³⁷Cl isotopes) should be observed for the molecular ion and chlorine-containing fragments. |
| Infrared (IR) | - ~3100 cm⁻¹: Aromatic C-H stretch. - ~2850-2960 cm⁻¹: Aliphatic C-H stretches. - ~1400-1500 cm⁻¹: Thiophene ring C=C stretches. - ~700-800 cm⁻¹: C-Cl stretch. |
Reactivity and Potential Applications in Drug Discovery
The synthetic value of 2-Chloro-3-(3-chloropropyl)thiophene lies in its capacity to serve as a versatile intermediate for building more complex molecules. Its dual reactivity allows for selective and sequential transformations.
Caption: Dual reactivity sites of 2-Chloro-3-(3-chloropropyl)thiophene for library synthesis.
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Nucleophilic Substitution at the Propyl Chain: The terminal chloride is an excellent leaving group, readily displaced by a vast range of nucleophiles. This reaction is the most straightforward way to elaborate the molecule. Drug development professionals can use this reaction to append various pharmacophores—amines to introduce basic centers for salt formation and hydrogen bonding, heterocyclic rings common in CNS drugs, or thiols to interact with specific enzymatic targets. This enables the rapid generation of a library of related compounds for structure-activity relationship (SAR) studies.
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Cross-Coupling at the Thiophene Ring: The C2-chloro group can participate in palladium-catalyzed cross-coupling reactions. This allows for the formation of C-C or C-N bonds, attaching aryl, heteroaryl, or vinyl groups directly to the thiophene core. This strategy is invaluable for building complex, multi-ring systems often found in potent and selective drug candidates.[4]
By combining these two modes of reactivity, researchers can systematically explore the chemical space around the 2-chloro-3-propylthiophene scaffold to optimize potency, selectivity, and pharmacokinetic properties.
Safety, Handling, and Storage
As with any chlorinated organic intermediate, proper safety protocols are mandatory. While a specific safety data sheet for this compound is not widely available, data from analogous compounds like 2-chlorothiophene provide a strong basis for handling procedures.[5][6]
-
Hazards: Assumed to be a flammable liquid and vapor.[6][7] Likely harmful if swallowed and causes skin and eye irritation or burns.[6]
-
Handling:
-
All manipulations should be conducted in a well-ventilated chemical fume hood.[8]
-
Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[8]
-
Use explosion-proof equipment and take precautionary measures against static discharge.[5][7]
-
Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately and thoroughly with water and seek medical attention.[7]
-
-
Storage:
References
- BLDpharm. 1934541-79-3|2-Chloro-3-(3-chloro-2-methylpropyl)thiophene.
- MilliporeSigma.
- Fisher Scientific.
- Benchchem. An In-depth Technical Guide to 2-Chloro-3-(chloromethyl)thiophene: Chemical Properties and Structure.
- Merck Millipore.
- Thermo Fisher Scientific.
- TCI Chemicals.
- Benchchem. 2-Chloro-3-(chloromethyl)
- BLDpharm. 1934463-23-6|2-Chloro-3-(3-chloropropyl)thiophene.
- Der Pharma Chemica. Synthesis, properties and biological activity of thiophene: A review.
- Frontiers.
- PMC. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.
Sources
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- 4. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
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